ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate
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Overview
Description
Ethyl (cyanomethyl)(p-tolyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a cyanomethyl group, and a p-tolyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (cyanomethyl)(p-tolyl)carbamate typically involves the reaction of p-tolyl isocyanate with ethyl cyanoacetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
[ \text{p-Tolyl isocyanate} + \text{Ethyl cyanoacetate} \rightarrow \text{Ethyl (cyanomethyl)(p-tolyl)carbamate} ]
Industrial Production Methods
Industrial production of ethyl (cyanomethyl)(p-tolyl)carbamate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (cyanomethyl)(p-tolyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or cyanomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (cyanomethyl)(p-tolyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl (cyanomethyl)(p-tolyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (cyanomethyl)(p-tolyl)carbamate can be compared with other carbamate compounds, such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research chemical.
Methyl carbamate: Used in the production of pesticides and as an intermediate in organic synthesis.
Phenyl carbamate: Studied for its potential biological activity and use in the synthesis of complex organic molecules.
Ethyl (cyanomethyl)(p-tolyl)carbamate is unique due to the presence of the cyanomethyl and p-tolyl groups, which confer specific chemical and biological properties that distinguish it from other carbamates.
Biological Activity
Ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound has the chemical formula C12H14N2O2. The compound is synthesized through a multi-step process involving the reaction of ethyl carbamate with cyanomethyl and 4-methylphenyl groups. The synthesis can be summarized as follows:
- Starting Materials : Ethyl carbamate, 4-methylphenyl isocyanate, and cyanomethyl derivatives.
- Reaction Conditions : The reaction typically requires a solvent such as dichloromethane and may involve catalytic conditions to enhance yield.
- Yield : The final product is obtained with high purity, typically above 90% yield, as confirmed by NMR and TLC analysis.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 32 to 128 µg/mL, indicating moderate to strong antimicrobial activity .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on:
- Acetylcholinesterase (AChE) : IC50 values indicate competitive inhibition, making it a candidate for further development in neurodegenerative disease treatments.
- Butyrylcholinesterase (BChE) : Similar inhibition patterns were observed, suggesting potential applications in Alzheimer's disease management .
Toxicity and Safety Profile
Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. Acute toxicity studies in animal models indicate no significant adverse effects at doses up to 200 mg/kg. However, further long-term studies are required to fully understand its safety .
Case Study 1: Neuroprotective Effects
In a recent study, the neuroprotective effects of this compound were investigated in SH-SY5Y neuronal cells exposed to amyloid-beta toxicity. The compound demonstrated significant protective effects, reducing cell death by approximately 50% at concentrations of 10 µM .
Case Study 2: Anticancer Activity
Preliminary data suggest that the compound may possess anticancer properties. In vitro assays against various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. Further investigations are needed to elucidate the mechanism of action .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)14(9-8-13)11-6-4-10(2)5-7-11/h4-7H,3,9H2,1-2H3 |
InChI Key |
NSQHSHSXONHQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC#N)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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